N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide
Description
N-[1-(4-Fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a fluorinated aromatic ring (4-fluorophenyl) linked via an ethyl group to an acetamide backbone, with a thiophene moiety at the 2-position. The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-10(11-4-6-12(15)7-5-11)16-14(17)9-13-3-2-8-18-13/h2-8,10H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMVOIMBLGGCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-fluoroacetophenone with thiophene-2-carboxylic acid. The process generally includes the following steps:
Formation of the intermediate: 4-fluoroacetophenone is reacted with thiophene-2-carboxylic acid in the presence of a suitable catalyst, such as a Lewis acid, to form an intermediate compound.
Amidation: The intermediate is then subjected to amidation using an appropriate amine, such as ethylamine, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group and thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
N-(4-Bromophenyl)-2-(2-Thienyl)acetamide
- Structural Difference : Bromine replaces fluorine on the phenyl ring.
- Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine. Antimycobacterial studies show moderate activity, suggesting halogen choice (Br vs. F) influences potency .
2-(4-Fluorophenyl)-N-((4-Fluorophenyl)carbamoyl)acetamide (1c)
- Structural Difference : Dual fluorophenyl groups with a carbamoyl linker instead of ethyl.
- Activity data are lacking, but structural analogs highlight trade-offs between solubility and bioavailability .
Thiophene Modifications
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide
- Structural Difference: A cyano group is added to the thiophene ring.
- Impact: The electron-withdrawing cyano group may alter electronic distribution, affecting binding to targets like enzymes or receptors. Synthesis involves thiophene acetic acid activation, a method shared with the target compound .
- Molecular Weight : 262.3 g/mol.
Hybrid Heterocyclic Systems
N-[1-(Adamantan-1-yl)ethyl]-2-[2-(Thiophen-2-yl)-1H-indol-1-yl]acetamide
- Structural Difference : Incorporates adamantane (rigid, lipophilic) and indole (aromatic, hydrogen-bonding) moieties.
- Impact : Adamantane enhances blood-brain barrier penetration, making this compound suitable for CNS targets. However, increased molecular weight (~450 g/mol) may reduce solubility .
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Structural Difference : Triazole ring with a sulfanyl group replaces the ethyl linkage.
- The sulfanyl group may enhance metabolic stability but increase oxidation risk .
- Molecular Weight : 362.4 g/mol.
Functional Group Additions
(E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f)
- Structural Difference : Trifluoroacetyl and styryl groups added to an indole-acetamide scaffold.
Comparative Data Table
Key Findings and Implications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
